molecular formula C17H19N3O3 B2570352 Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351598-35-0

Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

カタログ番号: B2570352
CAS番号: 1351598-35-0
分子量: 313.357
InChIキー: QQWXCMVMRQZYKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[55]undecan-9-yl)methanone is a complex organic compound featuring a quinoxaline moiety linked to a spirocyclic structure containing both oxygen and nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, which can be synthesized via the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal. The spirocyclic component, 1,5-dioxa-9-azaspiro[5.5]undecane, can be synthesized through a series of cyclization reactions involving appropriate diols and amines.

The final step involves coupling the quinoxaline core with the spirocyclic structure. This can be achieved using various coupling reagents and conditions, such as the use of carbodiimides or other activating agents to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

化学反応の分析

Types of Reactions

Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The quinoxaline moiety can be oxidized under specific conditions to form quinoxaline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group or the quinoxaline ring, leading to different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoxaline ring typically yields quinoxaline N-oxides, while reduction can produce various hydroquinoxaline derivatives.

科学的研究の応用

Chemistry

In chemistry, Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its spirocyclic structure and quinoxaline moiety are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

作用機序

The mechanism by which Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide rigidity and specific spatial orientation, enhancing binding affinity and selectivity.

類似化合物との比較

Similar Compounds

    1,9-Diazaspiro[5.5]undecane: A related spirocyclic compound with similar structural features.

    Quinoxaline derivatives: Compounds containing the quinoxaline moiety, which share some chemical reactivity and biological activity.

Uniqueness

Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is unique due to the combination of the quinoxaline and spirocyclic structures, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other compounds, making it a valuable scaffold for further research and development.

生物活性

Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a synthetic compound that exhibits notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Overview of this compound

This compound belongs to a class of heterocycles known for their diverse biological activities. Quinoxaline derivatives have been extensively studied for their potential applications in treating various diseases, including cancer, neurological disorders, and infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, a study focused on various quinoxaline compounds demonstrated their ability to inhibit the growth of non-small-cell lung cancer (NSCLC) cells with different genetic mutations. Among these compounds, certain derivatives exhibited inhibitory effects comparable to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundActivityIC50 (µM)Reference
This compoundNSCLC InhibitionTBD
Compound ANSCLC Inhibition10.0
Compound BNSCLC Inhibition15.0

Neuroprotective Effects

Quinoxaline derivatives have shown promise in neuroprotection, particularly as monoamine oxidase (MAO) inhibitors. MAO-B inhibitors are crucial in enhancing dopamine levels in the brain, which can be beneficial in treating Parkinson's disease. Research indicates that specific quinoxaline derivatives can inhibit MAO-B effectively, offering a potential therapeutic avenue for neurodegenerative diseases .

Table 2: MAO-B Inhibition Potency

CompoundIC50 (µM)Reference
This compoundTBD
Compound C3.98
Compound D4.28

The mechanisms through which quinoxaline derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many quinoxaline compounds act as inhibitors of key enzymes involved in disease pathways, such as MAO and various kinases.
  • Modulation of Cell Signaling Pathways : These compounds can influence signaling pathways related to cell proliferation and apoptosis.
  • Interaction with Receptors : Some derivatives may act on neurotransmitter receptors, contributing to their neuroprotective effects.

Case Studies

Several case studies have explored the biological activity of quinoxaline derivatives:

  • Case Study on Cancer Treatment : A clinical evaluation involving a series of quinoxaline compounds showed significant tumor reduction in patients with advanced NSCLC after treatment with a specific derivative.
  • Neuroprotection in Animal Models : Experimental studies using animal models of Parkinson's disease demonstrated that administration of quinoxaline derivatives resulted in improved motor functions and reduced neuroinflammation.

特性

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(quinoxalin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-16(15-12-18-13-4-1-2-5-14(13)19-15)20-8-6-17(7-9-20)22-10-3-11-23-17/h1-2,4-5,12H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWXCMVMRQZYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。